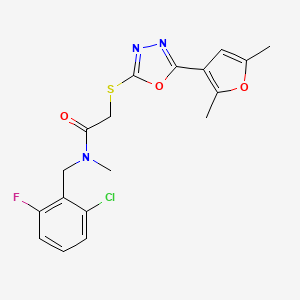![molecular formula C24H25N3O4 B2528243 N,N-diisopropilacetamida de 2-(2,4-dioxo-3-fenil-3,4-dihidrobenzofuro[3,2-d]pirimidin-1(2H)-il) CAS No. 877657-69-7](/img/new.no-structure.jpg)
N,N-diisopropilacetamida de 2-(2,4-dioxo-3-fenil-3,4-dihidrobenzofuro[3,2-d]pirimidin-1(2H)-il)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide is a synthetic organic compound. It features a complex structure combining a benzofuro[3,2-d]pyrimidine core with amide and isopropyl functional groups, marking its significance in pharmaceutical and chemical research due to its potential biological activities.
Aplicaciones Científicas De Investigación
Chemistry: Used as a scaffold for designing new synthetic routes and studying reaction mechanisms. Its complex structure makes it a subject of interest for organic synthesis studies.
Biology: Research into its potential as a bioactive molecule has highlighted its role in modulating biochemical pathways, with preliminary studies indicating possible antimicrobial and anticancer properties.
Medicine: Investigated for pharmaceutical applications due to its possible activity against certain pathogens and tumor cells. Its unique structure allows for targeting specific biological receptors and enzymes.
Industry: May serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multi-step reactions starting from simple aromatic precursors. The key steps may include:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This is achieved by cyclization reactions involving appropriate precursors such as phenyl-substituted benzofurans and pyrimidines. Conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to promote the formation of the fused ring system.
Introduction of Amide Group: The N,N-diisopropylacetamide moiety is typically introduced via an acylation reaction. This step involves reacting the intermediate benzofuro[3,2-d]pyrimidine with diisopropylamine and an acyl chloride or anhydride under appropriate conditions (e.g., base catalysis, specific solvents).
Industrial Production Methods: Industrial production may scale these reactions using flow chemistry or batch reactors, optimizing reaction conditions for yield, purity, and cost-efficiency. Advanced techniques like microwave-assisted synthesis and continuous flow synthesis can also be employed to enhance reaction rates and product output.
Análisis De Reacciones Químicas
Types of Reactions: This compound undergoes several types of reactions:
Oxidation: Can be oxidized at specific positions on the aromatic ring or heterocyclic core, often using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Selective reduction of certain functional groups (e.g., nitro groups to amines) can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The aromatic system allows for electrophilic and nucleophilic substitutions, common reagents include halogens (for halogenation), nitronium ions (for nitration), and sulfonyl chlorides (for sulfonation).
Major Products
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Amine derivatives from nitro groups.
Substitution: Varied aromatic substituted products depending on the substituent introduced.
Mecanismo De Acción
Molecular Targets and Pathways: The compound is believed to interact with specific enzymes and receptors involved in cell signaling and metabolic pathways. Binding studies and computational models suggest it fits into active sites of target proteins, altering their function and triggering desired biological responses.
Comparación Con Compuestos Similares
Comparison: When compared to other benzofuro[3,2-d]pyrimidine derivatives, this compound stands out due to the N,N-diisopropylacetamide side chain, which may enhance its lipophilicity and cell membrane permeability.
Similar Compounds
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide: Lacks the diisopropyl groups, potentially less permeable.
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-dimethylacetamide: Similar structure with slightly different steric properties and possibly distinct biological activity.
This compound’s unique structure and versatile chemistry make it a valuable subject of scientific research and industrial applications.
Propiedades
Número CAS |
877657-69-7 |
|---|---|
Fórmula molecular |
C24H25N3O4 |
Peso molecular |
419.481 |
Nombre IUPAC |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N,N-di(propan-2-yl)acetamide |
InChI |
InChI=1S/C24H25N3O4/c1-15(2)26(16(3)4)20(28)14-25-21-18-12-8-9-13-19(18)31-22(21)23(29)27(24(25)30)17-10-6-5-7-11-17/h5-13,15-16H,14H2,1-4H3 |
Clave InChI |
MXCAHWQETXKEEN-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)C(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=CC=C3)OC4=CC=CC=C42 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea](/img/structure/B2528160.png)



![3-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-1-(oxan-4-yl)urea](/img/structure/B2528166.png)

![3-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1,3-benzothiazol-2-one](/img/structure/B2528173.png)

![2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(p-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2528175.png)



![2-Chloro-N-[1-(1-methyltetrazol-5-yl)piperidin-4-yl]propanamide](/img/structure/B2528180.png)

